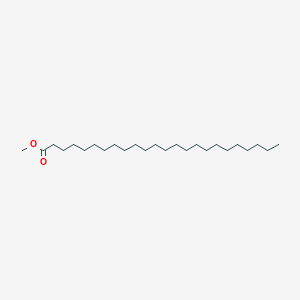

Methyl tetracosanoate

描述

属性

IUPAC Name |

methyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179174 | |

| Record name | Methyl tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-49-1 | |

| Record name | Methyl tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetracosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetracosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TETRACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Tetracosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated fatty acid methyl ester with the chemical formula C25H50O2.[1][2] As a long-chain fatty acid ester, it is a subject of interest in various scientific disciplines, including lipidomics, metabolic research, and materials science. This technical guide provides a comprehensive overview of the chemical properties of methyl tetracosanoate, detailed experimental protocols for their determination, and an exploration of its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME | [2][3] |

| CAS Number | 2442-49-1 | [2][4] |

| Molecular Formula | C25H50O2 | [1][2] |

| Appearance | White solid/powder or crystals | [4][5] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 382.66 g/mol | [2][6] |

| Melting Point | 58-60 °C | [4][5][6][7] |

| Boiling Point | 419-420 °C at 760 mmHg; 232 °C at 4 mmHg | [4][8] |

| Density | 0.8791 g/cm³ (estimate) | [8] |

| Flash Point | 210 °C (410 °F) | [4] |

| logP (o/w) | 11.485 (estimated) | [4] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| Water | Insoluble (1.116e-006 mg/L at 25 °C, est.) | [4] |

| Alcohol | Soluble | [4] |

| Ether | Soluble | [3] |

| Chloroform (B151607) | Slightly Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the chemical and physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using a micro-boiling point or Thiele tube method.

Methodology (Thiele Tube):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: The spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Expected signals include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the terminal methyl group of the fatty acid chain (~0.88 ppm), a triplet for the methylene (B1212753) group adjacent to the carbonyl (~2.3 ppm), and a large multiplet for the remaining methylene protons in the alkyl chain (~1.25 ppm).

-

¹³C NMR: A standard carbon experiment is run. Expected signals include a peak for the carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and multiple signals for the carbons of the long alkyl chain.

-

-

Data Processing: The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is typically employed.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of ~150 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of ~300 °C, held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is determined. The mass spectrum is analyzed for characteristic fragment ions, such as the molecular ion (m/z 382) and fragments resulting from McLafferty rearrangement and cleavage of the alkyl chain.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound possesses anti-diabetic properties.[9] It has been shown to enhance glucose uptake in adipocytes, suggesting its potential role in modulating insulin (B600854) signaling pathways.[9]

Insulin Signaling Pathway and this compound

This compound has been observed to promote the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K).[2] This activation of the PI3K pathway is a critical step in the insulin signaling cascade, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Furthermore, this compound has been shown to increase the mRNA expression of GLUT4.[2] The enhanced presence and translocation of GLUT4 facilitate the uptake of glucose from the bloodstream into cells, thereby contributing to the regulation of blood glucose levels.

Below is a diagram illustrating the proposed mechanism of action of this compound on the insulin signaling pathway.

Experimental Workflow for Investigating Biological Activity

The following workflow outlines a general approach to studying the effects of this compound on glucose uptake in an adipocyte cell line (e.g., 3T3-L1).

Conclusion

This compound is a well-characterized long-chain fatty acid methyl ester with defined chemical and physical properties. This guide has provided a detailed summary of these properties, along with standardized experimental protocols for their determination. Furthermore, the emerging role of this compound in modulating the insulin signaling pathway highlights its potential as a molecule of interest in metabolic research and drug development. The provided diagrams and workflows offer a conceptual framework for further investigation into its biological mechanisms. This comprehensive technical guide serves as a foundational resource for scientists and researchers working with this compound.

References

- 1. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Tetracosanoate

This guide provides a comprehensive overview of methyl tetracosanoate (B1234217), also known as methyl lignocerate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Identity and Structure

Methyl tetracosanoate is the methyl ester of tetracosanoic acid (lignoceric acid), a saturated fatty acid with a 24-carbon backbone. It belongs to the class of compounds known as fatty acid methyl esters (FAMEs).[1][2][3]

Molecular Structure:

The structure consists of a long, unbranched 24-carbon acyl chain attached to a methyl ester group.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Weight | 382.66 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 58-60 °C | [5][6] |

| Boiling Point | 232 °C at 4 mmHg | [5][6] |

| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. Slightly soluble in ethyl acetate (B1210297) and methanol (B129727). | [7][8] |

| Storage Temperature | 2-8°C | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

This protocol describes a standard laboratory procedure for the synthesis of this compound from lignoceric acid using an acid catalyst.

Materials:

-

Lignoceric acid (Tetracosanoic acid)

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (for preparing methanolic HCl)[2]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve lignoceric acid in anhydrous methanol (e.g., 1 g of acid in 20 mL of methanol).

-

Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL). Alternatively, prepare anhydrous methanolic HCl by carefully adding acetyl chloride to cold methanol.[2]

-

Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing hexane and water.

-

Extraction : Shake the funnel gently and allow the layers to separate. The top organic layer contains the this compound.

-

Washing : Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. Finally, wash with brine.

-

Drying and Evaporation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane solvent using a rotary evaporator to yield crude this compound.

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)[9]

-

Erlenmeyer flask, hot plate, Buchner funnel, filter flask, filter paper.

Procedure:

-

Solvent Selection : Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[10]

-

Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.[11][12]

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.[11][12]

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10][13]

-

Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.[11][13]

-

Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13]

-

Drying : Dry the crystals in a vacuum oven or air-dry to remove residual solvent. The purity can be checked by measuring the melting point.

GC is a standard method for analyzing the purity of FAMEs like this compound, which is often used as an analytical standard itself.[5][6]

Instrumentation & Conditions:

-

Gas Chromatograph : Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column : A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase (e.g., Omegawax, FAMEWAX), is typically used for FAME analysis.[2][14]

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[2][15]

-

Injector : Split/splitless injector, temperature set to ~220-250°C.[2]

-

Oven Temperature Program :

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.[2] (Note: The temperature program should be optimized based on the specific column and analytes.)

-

-

Detector : FID temperature at ~250-300°C.

Procedure:

-

Sample Preparation : Dissolve a small, accurately weighed amount of purified this compound in a suitable solvent (e.g., hexane or methylene (B1212753) chloride) to a known concentration (e.g., 1 mg/mL).

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[2][15]

-

Data Analysis : The purity is determined by the relative peak area of this compound compared to any impurity peaks in the resulting chromatogram. For quantitative analysis, a calibration curve would be generated using standards of known concentrations.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in metabolic regulation. It is recognized for its anti-diabetic properties.[4][16]

In vitro studies have shown that this compound can increase glucose uptake in 3T3-L1 adipocytes. This effect is mediated, at least in part, by an elevation in the mRNA expression of Glucose Transporter 4 (GLUT4).[16] GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and muscle.[17][18] The insulin (B600854) signaling cascade that leads to GLUT4 translocation is a well-established pathway. Insulin binding to its receptor triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), which ultimately signals GLUT4-containing storage vesicles to translocate to and fuse with the plasma membrane, thereby facilitating glucose entry into the cell.[19][20] this compound appears to positively influence this pathway by upregulating the expression of the key transporter, GLUT4.

While direct studies on this compound's role in adipogenesis are limited, other FAMEs have been shown to influence this process. For instance, Palmitic Acid Methyl Ester (PAME) enhances adipogenic differentiation in mesenchymal stem cells.[21] This process involves the activation of G-protein coupled receptors (GPR40/120), leading to a downstream cascade involving Phospholipase C (PLC), increased intracellular calcium, and activation of the ERK pathway. This ultimately upregulates key adipogenic transcription factors like PPARγ.[21] Given its structural similarity, it is plausible that this compound could modulate adipogenesis through a similar mechanism, influencing the differentiation of preadipocytes.

Visualizations

The following diagrams illustrate the experimental workflow and biological pathways associated with this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Effect of this compound on the insulin signaling pathway.

Caption: Plausible mechanism for this compound's role in adipogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 3. larodan.com [larodan.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 二十四烷酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound analytical standard 2442-49-1 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Purification [chem.rochester.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 15. static.igem.org [static.igem.org]

- 16. Fatty acid analysis of triacylglycerols: Preparation of fatty acid methyl esters for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insulin signalling and GLUT4 trafficking in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling Methyl Tetracosanoate: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), a saturated fatty acid methyl ester (FAME), is a molecule of growing interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and occurrence of methyl tetracosanoate, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and an exploration of its role in biological signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. The concentration of this compound can vary significantly depending on the organism and the specific tissues analyzed. A summary of notable sources and available quantitative data is presented below.

| Natural Source | Organism | Part/Condition | Method of Analysis | Concentration of this compound | Reference |

| Plant | Costus pictus D.Don | Leaves | Methanolic Extraction, Bioactivity-guided fractionation | 0.5% w/w | [1] |

| Plant | Solanum tuberosum L. | Not Specified | Database Entry | Presence reported | [PubChem] |

| Plant | Festuca rubra L. | Not Specified | Database Entry | Presence reported | [PubChem] |

| Microorganism | Cyanobacteria | Various species | GC-MS | Presence of various FAMEs reported | [2][3] |

Table 1: Natural Sources and Quantitative Occurrence of this compound. This table summarizes the identified natural sources of this compound and any available quantitative data regarding its concentration.

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve solvent extraction followed by chromatographic separation and analysis. Below are detailed methodologies derived from published research.

Protocol 1: Bioactivity-Guided Isolation from Costus pictus Leaves

This protocol is based on the methods described for the isolation of bioactive compounds from Costus pictus.[4][5]

1. Extraction:

- Shade-dry fresh leaves of Costus pictus.

- Grind the dried leaves into a fine powder.

- Perform extraction with methanol (B129727) using a Soxhlet apparatus or maceration. For maceration, a common ratio is 1:10 (w/v) of plant material to solvent, agitated for 48-72 hours at room temperature.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

2. Fractionation (Silica Gel Column Chromatography):

- Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

- Adsorb the crude methanolic extract onto a small amount of silica gel to create a slurry.

- Load the slurry onto the top of the prepared column.

- Elute the column with a gradient of solvents with increasing polarity. A typical gradient might start with 100% hexane, followed by increasing proportions of ethyl acetate (B1210297) in hexane, and finally methanol in ethyl acetate.

- Collect fractions of a defined volume (e.g., 25 mL).

- Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

3. Bioactivity Screening (Optional but recommended for targeted isolation):

- Test the collected fractions for the desired biological activity (e.g., anti-diabetic activity through glucose uptake assays in 3T3-L1 adipocytes).

4. Purification:

- Subject the active fractions to further chromatographic purification steps, such as repeated column chromatography with a finer mesh silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

5. Structure Elucidation:

- Characterize the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: General Protocol for Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of fatty acids, including long-chain esters like this compound, in a biological sample.[6][7][8]

1. Lipid Extraction:

- Homogenize the biological sample (e.g., plant tissue, microbial biomass).

- Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

- Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

- Collect the organic phase and evaporate the solvent to obtain the total lipid extract.

2. Transesterification to FAMEs:

- Resuspend the lipid extract in a known volume of a solvent like toluene (B28343) or hexane.

- Add a methylation reagent. Common reagents include:

- Methanolic HCl (e.g., 2% acetyl chloride in methanol), followed by heating at 80-100°C for 1-2 hours.

- Boron trifluoride in methanol (BF₃-methanol), heated at 60-100°C for 5-30 minutes.

- After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

- Collect the upper organic layer containing the FAMEs.

3. GC-MS Analysis:

- Gas Chromatograph Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature around 250°C.

- Column: A capillary column suitable for FAME analysis, such as a DB-23, HP-88, or a similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: A temperature gradient is used to separate the FAMEs. An example program: initial temperature of 70°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.

- Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 550.

- Ion Source and Transfer Line Temperatures: Typically around 230°C and 240°C, respectively.

- Identification and Quantification:

- Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

- Quantify the compound by creating a calibration curve with known concentrations of a this compound standard.

Signaling Pathways and Biological Activity

This compound isolated from Costus pictus has demonstrated notable anti-diabetic activity.[5][9] The proposed mechanism involves the potentiation of the insulin (B600854) signaling pathway.

Studies have shown that this compound can enhance the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K), which are critical upstream events in the insulin signaling cascade.[9] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.

Experimental Workflow Visualization

The general workflow for the isolation and identification of this compound from a natural source can be visualized as a multi-step process.

Conclusion

This compound is a naturally occurring fatty acid methyl ester with demonstrated biological activity, particularly in the context of insulin signaling. While its presence has been reported in several plant and microbial species, Costus pictus stands out as a well-documented source with a significant concentration of the compound. The experimental protocols provided in this guide offer a solid foundation for researchers aiming to isolate, quantify, and further investigate the therapeutic potential of this compound. Future research should focus on exploring a wider range of natural sources, optimizing extraction and purification methodologies, and further elucidating the molecular mechanisms underlying its biological effects.

References

- 1. Comparison of fatty acid and polar lipid contents of tubers from two potato species, Solanum tuberosum and Solanum phureja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Probing key targets in insulin signaling and adipogenesis using a methanolic extract of Costus pictus and its bioactive molecule, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Biological Activity of Methyl Lignocerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lignocerate, the methyl ester of lignoceric acid (C24:0), is a long-chain saturated fatty acid methyl ester. Emerging research has highlighted its potential biological activities, particularly in the realm of metabolic regulation. This technical guide provides a comprehensive overview of the known biological effects of methyl lignocerate, with a focus on its anti-diabetic properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. Currently, the primary documented biological activity of methyl lignocerate is its role in modulating glucose metabolism, while its effects on other biological processes such as inflammation and cancer remain largely unexplored.

Core Biological Activity: Anti-diabetic Effects

The principal biological activity attributed to methyl lignocerate is its anti-diabetic potential, primarily demonstrated through in vitro studies on adipocytes. The compound has been shown to enhance glucose uptake and modulate key components of the insulin (B600854) signaling pathway.

Enhancement of Glucose Uptake

Methyl lignocerate has been observed to increase glucose uptake in differentiated 3T3-L1 adipocytes.[1] This effect is crucial for maintaining glucose homeostasis and is a key target for anti-diabetic therapies. The reported effective concentration range for this activity is from 1 ng/mL to 10 µg/mL following a 24-hour incubation period.[1]

Modulation of the Insulin Signaling Pathway

The mechanism underlying the enhanced glucose uptake appears to be linked to the modulation of the insulin signaling cascade. Specifically, methyl lignocerate has been shown to induce the phosphorylation of the insulin receptor β-subunit (IRβ) and phosphoinositide 3-kinase (PI3K).[1] The phosphorylation of these key signaling molecules is comparable to the effects observed with insulin, the positive control in these studies.[1]

Upregulation of GLUT4 mRNA Expression

Further supporting its role in glucose metabolism, methyl lignocerate has been found to elevate the messenger RNA (mRNA) expression of Glucose Transporter Type 4 (GLUT4).[1] An increase in GLUT4 expression was observed in 3T3-L1 adipocytes treated with 1 ng/mL of methyl lignocerate for 18 hours.[1] GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and skeletal muscle, and its increased expression can lead to enhanced glucose uptake from the bloodstream.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-diabetic activity of methyl lignocerate. It is important to note that while effective concentrations have been reported, more detailed quantitative metrics such as EC50 or IC50 values are not yet available in the public domain.

| Biological Activity | Cell Line/Model | Parameter Measured | Concentration/Dosage | Duration | Result | Reference |

| Glucose Uptake | Differentiated 3T3-L1 adipocytes | Glucose Uptake | 1 ng/mL - 10 µg/mL | 24 hours | Increased glucose uptake | [1] |

| Insulin Signaling | Differentiated 3T3-L1 adipocytes | Phosphorylation of IRβ and PI3K | Not specified | Not specified | Phosphorylation observed, comparable to insulin | [1] |

| Gene Expression | Differentiated 3T3-L1 adipocytes | GLUT4 mRNA expression | 1 ng/mL | 18 hours | Elevated GLUT4 mRNA levels | [1] |

Other Potential Biological Activities: A Note on the Lack of Data

A comprehensive review of the scientific literature reveals a notable absence of studies on other potential biological activities of methyl lignocerate. Specifically, there is no direct evidence to suggest that methyl lignocerate possesses significant anti-inflammatory, anticancer, or enzyme-inhibitory properties. While other fatty acid methyl esters have been investigated for such activities, these findings cannot be extrapolated to methyl lignocerate due to differences in chemical structure, such as chain length and saturation, which can profoundly influence biological function. Researchers are encouraged to investigate these underexplored areas to build a more complete profile of methyl lignocerate's biological effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and the available information on the study of methyl lignocerate.

Cell Culture and Differentiation of 3T3-L1 Adipocytes

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Induction:

-

Culture 3T3-L1 preadipocytes to full confluence.

-

Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

-

After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments 8-10 days after the initiation of differentiation.

-

Glucose Uptake Assay

-

Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved in DMEM for 2-4 hours prior to the experiment.

-

Treatment:

-

Cells are treated with various concentrations of methyl lignocerate (e.g., 1 ng/mL to 10 µg/mL) or vehicle control (e.g., DMSO) in Krebs-Ringer-HEPES (KRH) buffer for a specified duration (e.g., 24 hours). Insulin can be used as a positive control.

-

Following treatment, cells are washed with KRH buffer.

-

-

Glucose Uptake Measurement:

-

Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, or a fluorescent glucose analog, like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

-

After a 10-15 minute incubation, the uptake is terminated by washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the intracellular accumulation of the glucose analog is quantified by scintillation counting (for radiolabeled glucose) or fluorescence measurement (for 2-NBDG).

-

Western Blot Analysis for Protein Phosphorylation

-

Cell Treatment and Lysis:

-

Differentiated 3T3-L1 adipocytes are treated with methyl lignocerate or controls for the desired time.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for phosphorylated IRβ (p-IRβ) and phosphorylated PI3K (p-PI3K), as well as antibodies for total IRβ and PI3K as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR) for GLUT4 mRNA Expression

-

Cell Treatment and RNA Extraction:

-

Differentiated 3T3-L1 adipocytes are treated with methyl lignocerate (e.g., 1 ng/mL) or vehicle control for 18 hours.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

The relative expression of GLUT4 mRNA is quantified by qRT-PCR using SYBR Green or a TaqMan probe-based assay with primers specific for GLUT4.

-

A housekeeping gene, such as β-actin or GAPDH, is used as an internal control for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Visualizations

Signaling Pathway Diagram

References

The Pivotal Role of Tetracosanoic Acid in Plant Metabolic and Signaling Networks

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) are essential lipids that play multifaceted roles in the growth, development, and stress resilience of plants. Among these, tetracosanoic acid (C24:0), also known as lignoceric acid, is a key saturated fatty acid with 24 carbon atoms. While its methyl ester, methyl tetracosanoate (B1234217), is frequently utilized for analytical quantification, the primary biological functions reside with the free acid and its CoA-ester. This technical guide provides an in-depth exploration of the metabolic pathways involving tetracosanoic acid, its crucial functions in plant biology, and its role in signaling cascades. Detailed experimental protocols for its analysis are provided, alongside quantitative data and pathway visualizations to support advanced research and potential applications in drug development.

Introduction

Tetracosanoic acid is a vital component of complex lipids that are integral to plant structure and function. As a very-long-chain fatty acid, it is synthesized in the endoplasmic reticulum and serves as a precursor for a variety of essential molecules.[1][2] These include components of the cuticular wax that forms a protective barrier on the plant's surface, and sphingolipids, which are critical for membrane integrity and signaling.[3][4][5] The metabolism of tetracosanoic acid is tightly regulated and integrated with various developmental and stress-response pathways, highlighting its importance in overall plant health and survival.

Biosynthesis and Metabolism of Tetracosanoic Acid

The synthesis of tetracosanoic acid is part of the general VLCFA elongation pathway, which occurs in the endoplasmic reticulum. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain, typically starting from a C18 precursor.

The four key enzymatic steps in each elongation cycle are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the substrate specificity.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to produce an acyl-CoA chain that is two carbons longer.

This cycle is repeated until the desired chain length, such as C24, is achieved. The resulting tetracosanoyl-CoA can then be channeled into several metabolic fates.

Functional Roles of Tetracosanoic Acid

Structural Component of Cuticular Wax and Suberin

Tetracosanoic acid is a major precursor for the biosynthesis of cuticular waxes, which form a hydrophobic layer on the epidermis of aerial plant parts.[6][7] This wax layer is crucial for preventing water loss, protecting against UV radiation, and providing a barrier against pathogens.[6] Similarly, tetracosanoic acid is a component of suberin, a protective biopolymer found in roots and wound tissues.

Integral Component of Sphingolipids

Sphingolipids are a class of lipids that are abundant in the plasma membrane and endomembrane systems of plant cells.[3][5][8] Tetracosanoic acid, often in its hydroxylated form, is a predominant fatty acid component of plant sphingolipids.[4][9] These lipids are not only structural components of membranes but are also involved in cellular processes such as signal transduction and programmed cell death.[4][5]

Quantitative Data

The concentration of tetracosanoic acid varies significantly among different plant species, tissues, and developmental stages. The following tables summarize the relative abundance of tetracosanoic acid (C24:0) in various lipid fractions of Arabidopsis thaliana and other species.

Table 1: Very-Long-Chain Fatty Acid Composition in Arabidopsis thaliana Tissues

| Fatty Acid | Leaves (%) | Stems (%) | Roots (%) | Seeds (%) |

| C20:0 | 10 | 15 | 10 | 5 |

| C22:0 | 20 | 25 | 20 | 45 |

| C24:0 | 40 | 30 | 35 | 5 |

| C26:0 | 20 | 20 | 25 | <1 |

| Others | 10 | 10 | 10 | 45 (mainly C20:1, C22:1) |

Data compiled from multiple sources, representing typical distributions.[10]

Table 2: Tetracosanoic Acid (C24:0) Content in Different Lipid Classes of Arabidopsis Leaves

| Lipid Class | C24:0 as % of Total Fatty Acids in Class |

| Phosphatidylserine | High |

| Phosphatidylethanolamine | Moderate |

| Phosphatidylcholine | Low |

| Sphingolipids (GIPCs) | ~80% (including 2-hydroxy C24:0) |

| Cuticular Wax (Free Fatty Acids) | Variable, can be significant |

| Triacylglycerols (TAGs) | Low |

Data represents generalized findings from lipidomic studies.[10][11]

Role in Plant Signaling

VLCFAs, including tetracosanoic acid, are increasingly recognized for their role in intercellular signaling. One notable example is the communication between the epidermis and the underlying vascular tissues.

Regulation of Cytokinin Synthesis

Studies in Arabidopsis thaliana have revealed that the synthesis of VLCFAs in the epidermis is essential for restricting cell proliferation in the vascular tissues. A deficiency in VLCFA synthesis leads to an overproduction of cytokinin, a plant hormone that promotes cell division. This suggests that a signal related to VLCFA status is transmitted from the epidermis to the vasculature to regulate cytokinin biosynthesis, thereby controlling organ growth.

Experimental Protocols

The analysis of tetracosanoic acid in plant tissues is typically performed by converting it to its more volatile methyl ester, methyl tetracosanoate, followed by gas chromatography-mass spectrometry (GC-MS).

Extraction and Transesterification of Fatty Acids

Objective: To extract total lipids from plant tissue and convert fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Fresh or freeze-dried plant tissue

-

2-mL screw-cap tubes with ceramic beads

-

Methanol (B129727) (MeOH)

-

0.9% (w/v) KCl solution

-

2.5% (v/v) H₂SO₄ in methanol

-

Internal standard (e.g., pentadecanoic acid, C15:0)

-

Centrifuge

-

Heat block or water bath

-

Vortex mixer

Procedure:

-

Homogenization and Extraction:

-

Place 50-100 mg of finely ground plant tissue into a 2-mL screw-cap tube with ceramic beads.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing a known amount of the internal standard.

-

Homogenize using a bead beater for 3-5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the supernatant to a new glass tube.

-

Re-extract the pellet with 0.5 mL of the chloroform:methanol solution, centrifuge, and pool the supernatants.

-

-

Phase Separation:

-

Add 0.5 mL of 0.9% KCl to the pooled supernatant.

-

Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower (chloroform) phase containing the lipids.

-

-

Transesterification:

-

Evaporate the chloroform under a stream of nitrogen.

-

Add 1 mL of 2.5% H₂SO₄ in methanol to the dried lipid extract.

-

Seal the tube tightly and heat at 85°C for 1 hour.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 0.5 mL of water to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify FAMEs, including this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the FAME extract in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 2 minutes.

-

Ramp 1: Increase to 240°C at 4°C/min.

-

Hold at 240°C for 10 minutes.

-

-

MS Parameters:

-

Transfer line temperature: 240°C.

-

Ion source temperature: 230°C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

Data Analysis:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with an authentic standard.

-

Quantification: The amount of this compound is calculated by comparing its peak area to the peak area of the internal standard.

Conclusion and Future Perspectives

Tetracosanoic acid is a central molecule in plant lipid metabolism, with indispensable roles in the formation of protective barriers and the composition of cellular membranes. While this compound is primarily an analytical derivative, the study of its parent fatty acid continues to unveil complex signaling networks that coordinate plant growth and defense. Future research should focus on elucidating the precise molecular nature of the VLCFA-derived signals and identifying the receptors and downstream components of these pathways. A deeper understanding of these processes holds significant potential for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant sphingolipids: Subcellular distributions and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

The Discovery and Bioactivity of Methyl Tetracosanoate in Costus pictus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of methyl tetracosanoate (B1234217), a significant bioactive compound identified in Costus pictus (the "Insulin Plant"). The document details the experimental protocols utilized in its study, presents quantitative data from key assays, and visualizes the associated molecular pathways and experimental workflows.

Introduction

Costus pictus D. Don, a member of the Costaceae family, has garnered considerable attention in traditional medicine and modern research for its purported anti-diabetic properties.[1] Scientific investigations have sought to isolate and characterize the specific phytochemicals responsible for these effects. Through bioactivity-guided fractionation of methanolic extracts of Costus pictus leaves, methyl tetracosanoate (also known as methyl lignocerate) was identified as a potent anti-diabetic agent.[2][3] This saturated fatty acid methyl ester has demonstrated significant effects on glucose metabolism, primarily by enhancing insulin (B600854) sensitivity and glucose uptake in adipocytes.[4][5] This guide synthesizes the available research to provide a comprehensive technical resource for further investigation and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the bioactivity studies of Costus pictus methanolic extract (CPME) and the isolated this compound (MT).

Table 1: In Vitro Glucose Uptake in 3T3-L1 Adipocytes

| Treatment | Concentration | % Glucose Uptake |

| CPME | 1 ng/ml | 150 ± 31 |

| 10 ng/ml | 175 ± 25 | |

| 100 ng/ml | 230 ± 15 (Optimum) | |

| 1 µg/ml | 170 ± 20 | |

| This compound (MT) | 1 ng/ml | 307 ± 40 (Optimum) |

| 10 ng/ml | 250 ± 35 | |

| 100 ng/ml | 180 ± 28 | |

| Rosiglitazone (Positive Control) | 50 µM | 250 ± 20 |

| Data sourced from Shilpa et al. (2009).[3] |

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

| Treatment | Concentration | % PTP1B Inhibition |

| CPME | 100 ng/ml | 76 ± 5 |

| This compound (MT) | 1 ng/ml | 96 ± 5 |

| Suramin (Positive Control) | 100 µM | 96 ± 5 |

| Data sourced from Shilpa et al. (2009).[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and evaluation of this compound from Costus pictus.

Bioactivity-Guided Isolation of this compound

This protocol describes the process used to isolate this compound from Costus pictus leaves, guided by its ability to stimulate glucose uptake.

-

Plant Material and Extraction:

-

Shade-dry fresh leaves of Costus pictus.

-

Extract the dried leaves with methanol (B129727).

-

Concentrate the resulting methanolic extract (CPME) under reduced pressure.[3]

-

-

Column Chromatography (Stage 1):

-

Pack a chromatography column (e.g., 5 cm x 25 cm) with silica (B1680970) gel (60–120 mesh) in hexane.[3]

-

Load the concentrated CPME onto the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with ethyl acetate (B1210297) and progressing to methanol (e.g., from 95:5 to 0:100 v/v ethyl acetate/methanol).[3]

-

Collect eluates in fractions (e.g., 25 ml each).[3]

-

-

Bioactivity Screening:

-

Test each fraction for its ability to stimulate glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes (see Protocol 3.3).

-

-

Column Chromatography (Stage 2 - Purification):

-

Pool the most active fractions identified in the previous step.

-

Subject the pooled active fractions to a second stage of column chromatography on a smaller column (e.g., 2 cm x 25 cm) for further purification.[3]

-

-

Compound Characterization:

-

Analyze the purified active compound using spectroscopic methods to determine its structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern. Various studies have confirmed the presence of fatty acid methyl esters in Costus pictus extracts through GC-MS analysis.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure. Standard ¹H and ¹³C NMR spectral data for this compound are available in chemical databases for comparison.[9]

-

PTP1B Inhibition Assay

This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of a substrate.

-

Reagents:

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[10][11]

-

Enzyme: Recombinant human PTP1B.

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP).[10][12][13]

-

Test Compounds: this compound and CPME dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control: Suramin or Sodium Orthovanadate (Na₃VO₄).[12]

-

-

Procedure (96-well plate format):

-

Add 10 µL of the test compound dilutions to the wells. Include wells for a no-inhibitor control (solvent only).[14]

-

Add 80 µL of diluted PTP1B enzyme solution to each well.[14]

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution.[14]

-

Incubate at 37°C for 30 minutes.[14]

-

Stop the reaction by adding a strong base (e.g., 40 µL of 5 M NaOH).[11]

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[12][14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.

-

2-Deoxy-D-Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into insulin-responsive cells using a glucose analog.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS).

-

Induce differentiation into mature adipocytes, typically using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[15]

-

-

Assay Procedure:

-

Seed differentiated adipocytes in a 96-well plate.

-

Serum-starve the cells for 6 hours to overnight to establish a baseline.[16]

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer Phosphate Buffer - KRP).

-

Treat the cells with various concentrations of this compound, CPME, or controls (e.g., insulin as a positive control, phloretin (B1677691) as an inhibitor) for a defined period (e.g., 1 hour).[17]

-

Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]-glucose (radioactive method) or 2-deoxyglucose (2-DG) for non-radioactive kits.[3][17]

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.[16]

-

Stop the uptake by washing the cells with ice-cold KRP buffer.[16]

-

Lyse the cells.

-

-

Detection and Quantification:

-

Radioactive Method: Measure the incorporated 2-deoxy-D-[³H]-glucose using a scintillation counter.

-

Non-Radioactive Method: Quantify the intracellular 2-deoxyglucose-6-phosphate (2-DG6P) using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal, measured with a plate reader.[16][18]

-

GLUT4 mRNA Expression Analysis by RT-qPCR

This protocol quantifies the relative expression levels of the GLUT4 gene, a key glucose transporter.

-

Cell Treatment and RNA Isolation:

-

Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 1 ng/ml) for a specified time (e.g., 18 hours).[5]

-

Isolate total RNA from the cells using a suitable method, such as TRIzol reagent.[19]

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and check integrity (e.g., Bioanalyzer).[20]

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., Oligo(dT) primers).[20]

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, gene-specific primers for GLUT4, and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).[19][21]

-

Use a housekeeping gene (e.g., GAPDH, β-actin, or 18S rRNA) as an internal control for normalization.[20]

-

Run the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for GLUT4 and the housekeeping gene in both treated and untreated samples.

-

Calculate the relative fold change in GLUT4 mRNA expression using a method such as the 2-ΔΔCt method.

-

Visualizations: Workflows and Pathways

Experimental Workflow: Bioactivity-Guided Isolation

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. Probing key targets in insulin signaling and adipogenesis using a methanolic extract of Costus pictus and its bioactive molecule, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phytochemical screening and GC-MS analysis of Costus pictus [wisdomlib.org]

- 7. jetir.org [jetir.org]

- 8. phytojournal.com [phytojournal.com]

- 9. This compound | C25H50O2 | CID 75546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PTP1B enzymatic assay [bio-protocol.org]

- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of GLUT4 gene expression by SREBP-1c in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

CAS number 2442-49-1 chemical information.

An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, a widely used ultraviolet (UV) light absorber commonly known as UV-328. This document details its chemical and physical properties, primary applications, mechanism of action, metabolic pathways, and toxicological profile. Included are detailed experimental protocols for its analysis in biological and polymeric matrices, along with quantitative data presented in structured tables for ease of reference. Visual diagrams generated using the DOT language illustrate its UV absorption mechanism and human metabolic pathway.

A Note on CAS Number: It is important to note that the CAS number 2442-49-1 has been variously assigned to both Methyl Tetracosanoate and 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol.[1][2][3][4][5] This guide focuses exclusively on the latter, a compound of significant industrial and environmental interest. The correct and unambiguous CAS number for 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is 25973-55-1.[6][7]

Chemical Identity and Physicochemical Properties

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is a synthetic organic compound belonging to the class of hydroxyphenylbenzotriazoles.[6] It is extensively used as a UV stabilizer in a variety of materials to prevent degradation from exposure to sunlight.[8]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol |

| Synonyms | UV-328, Tinuvin 328, 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol, 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl)benzotriazole |

| CAS Number | 25973-55-1 |

| Molecular Formula | C₂₂H₂₉N₃O |

| Molecular Weight | 351.49 g/mol [6] |

| InChI Key | ZMWRRFHBXARRRT-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellowish powder or crystals[5] |

| Melting Point | 80-83 °C[6] |

| Solubility | Insoluble in water.[5] Soluble in organic solvents such as chloroform (B151607) and toluene. |

| Vapor Pressure | 1.93E-10 mm Hg |

| UV Absorption Maxima | 306 nm and 347 nm (in chloroform) |

Mechanism of Action: UV Absorption

UV-328 functions as a UV absorber by converting harmful UV radiation into harmless thermal energy through a rapid and reversible intramolecular proton transfer. The phenolic proton is transferred to one of the nitrogen atoms of the benzotriazole (B28993) ring upon absorption of UV light. This excited-state intramolecular proton transfer (ESIPT) allows the molecule to dissipate the energy through vibrational relaxation before the proton returns to the oxygen atom, completing the cycle. This process is highly efficient and does not result in the degradation of the UV absorber itself.

Applications

UV-328 is incorporated into a wide range of polymeric materials and coatings to enhance their durability and appearance by preventing UV-induced degradation such as discoloration, cracking, and loss of physical properties.[8]

-

Plastics: It is used in various plastics including polyolefins, polyvinyl chloride (PVC), polystyrene, and polyurethanes.[8]

-

Coatings: It is a key additive in automotive and industrial coatings to protect against weathering.

-

Adhesives and Sealants: UV-328 improves the longevity of adhesives and sealants exposed to sunlight.

-

Food Contact Materials: It has been used in the non-food-contact layer of food packaging to protect the contents from UV radiation.[3]

The typical concentration of UV-328 in these applications ranges from 0.1% to 3.0% by weight.[3]

Human Metabolism and Toxicological Profile

UV-328 is considered a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties.[9]

Metabolism

In humans, orally administered UV-328 is absorbed and undergoes oxidative metabolism primarily at its alkyl side chains.[10] The metabolic process involves hydroxylation and oxidation to form various metabolites. The primary route of excretion is believed to be biliary, with only a small fraction of the administered dose being eliminated in the urine.[10]

Toxicology

Toxicological studies in animal models have shown that repeated exposure to UV-328 can lead to adverse effects on the liver and kidneys.[9] It has also been reported to exhibit endocrine-disrupting activity.[9] Due to its persistence and potential for long-range environmental transport, UV-328 has been detected in various environmental compartments and in human tissues, including breast milk.

Table 3: Toxicological Endpoints

| Endpoint | Observation |

| Acute Oral Toxicity | Low toxicity in animal studies.[1] |

| Repeated Dose Toxicity | Liver and kidney toxicity observed in rats and dogs.[9] |

| Endocrine Disruption | Exhibits antiandrogenic activity, which is enhanced after metabolism.[5] |

| Bioaccumulation | Classified as bioaccumulative and very bioaccumulative. |

Experimental Protocols

Analysis of UV-328 and its Metabolites in Human Urine by GC-MS/MS

This protocol is adapted from a human biomonitoring study and is suitable for the quantitative analysis of UV-328 and its metabolites.[6]

Workflow Diagram

Methodology

-

Sample Preparation: A urine sample (2 mL) is buffered to pH 5.0 with acetate (B1210297) buffer.

-

Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, the sample is incubated with β-glucuronidase/arylsulfatase from Helix pomatia at 37°C for 4 hours.

-

Extraction: A dispersive liquid-liquid microextraction (DLLME) is performed. This involves the rapid injection of a mixture of an extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetonitrile) into the aqueous sample. The cloudy solution is then centrifuged to separate the phases, and the sedimented organic phase is collected.

-

Derivatization: The extracted analytes are derivatized by silylation to improve their thermal stability and chromatographic properties. A mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) with trimethylchlorosilane (TMCS) and N-(trimethylsilyl)imidazole (TSIM) is used. The reaction is carried out at 70°C for 30 minutes.

-

GC-MS/MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). Separation is achieved on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Quantification is performed using an isotope-labeled internal standard (e.g., UV-328-D4) to correct for matrix effects and variations in sample preparation and injection volume.

Analysis of UV-328 in Plastics by Pyrolyzer/Thermal Desorption-GC-MS

This method allows for the direct analysis of UV-328 in solid plastic samples without the need for solvent extraction.[10]

Methodology

-

Sample Preparation: A small piece of the plastic sample is accurately weighed and placed into a sample cup for the pyrolyzer. For quantitative analysis, calibration standards are prepared by adding known amounts of a UV-328 standard solution to a plastic matrix that is free of the analyte.

-

Thermal Desorption: The sample cup is introduced into the pyrolyzer, which is heated to a temperature sufficient to desorb the UV-328 from the plastic matrix without causing significant pyrolysis of the polymer (e.g., 250-300°C).

-

GC-MS Analysis: The desorbed analytes are transferred to the GC column via a heated interface. The GC oven temperature is programmed to separate UV-328 from other additives and matrix components. The mass spectrometer is used for detection and quantification.

-

Quantification: A calibration curve is generated from the analysis of the prepared standards. The concentration of UV-328 in the unknown sample is determined by comparing its peak area to the calibration curve.

Synthesis

-

Azo Coupling: An o-nitroaniline derivative is diazotized and then coupled with a substituted phenol (B47542) (in this case, 4,6-di-tert-pentylphenol) to form an o-nitrophenylazo-phenol intermediate.

-

Reductive Cyclization: The nitro group of the intermediate is reduced, which leads to a spontaneous intramolecular cyclization to form the benzotriazole ring.

Conclusion

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a highly effective UV absorber with significant industrial applications. However, its environmental persistence, potential for bioaccumulation, and toxicological profile necessitate careful management and monitoring. The analytical methods detailed in this guide provide robust procedures for the quantification of UV-328 in both biological and material samples, which is crucial for exposure assessment and regulatory compliance. Further research into its long-term environmental and health impacts is warranted.

References

- 1. Analyzing UV-328 and Dechlorane Plus in Plastic by Pyrolyzer/Thermal Desorption-GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. chm.pops.int [chm.pops.int]

- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 4. amazontele.com [amazontele.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. shimadzu.com [shimadzu.com]

- 9. mzCloud – 2 2H Benzotriazol 2 yl 4 6 di tertpentylphenol [mzcloud.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Tetracosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated fatty acid methyl ester with the chemical formula C25H50O2.[1][2] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. All quantitative data are presented in structured tables for ease of reference. Methodologies for key experiments are described in detail, and logical workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

Methyl tetracosanoate is a white solid at room temperature and is classified as a fatty acid methyl ester (FAME).[3][4] It is soluble in organic solvents like chloroform (B151607) and THF and sparingly soluble in water.[4][5]

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 2442-49-1 | [1][2][3][6] |

| Molecular Formula | C25H50O2 | [1][2] |

| Molecular Weight | 382.66 g/mol | [1][2][3][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME | [1][2][3] |

| InChI Key | XUDJZDNUVZHSKZ-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | [1][3] |

Physical Properties

| Property | Value | Conditions | Reference |

| Physical State | Solid, powder or crystals | Room Temperature | [1][3] |

| Melting Point | 58-60 °C | [3][6] | |

| Boiling Point | 232 °C | 4 mmHg | [3][6] |

| 419-420 °C | 760 mmHg | [4] | |

| Flash Point | 210 °C | [4] | |

| Solubility | Chloroform: 2 mg/ml, THF: 5 mg/ml | [5] | |

| Water: 1.116e-006 mg/L | 25 °C (estimated) | [4] | |

| Soluble in alcohol | [4] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from tetracosanoic acid using an acid catalyst.

Materials:

-

Tetracosanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H2SO4) or Acetyl Chloride

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Reaction flask with reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetracosanoic acid in a 100-fold molar excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the fatty acid) or prepare 5% anhydrous methanolic hydrogen chloride by slowly adding acetyl chloride to cold methanol.[8][9][10]

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at reflux or can be left overnight at a lower temperature (e.g., 50°C).[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of hexane and an equal volume of water. Shake gently and allow the layers to separate.

-

Discard the lower aqueous layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-